REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:4]=[C:5](Br)[CH:6]=[N:7][CH:8]=1.[Cu][C:11]#[N:12].C(Cl)(Cl)Cl>N1C=CC=CC=1.[OH-].[NH4+].[Cl-].[NH4+]>[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([C:11]#[N:12])[CH:6]=[N:7][CH:8]=1 |f:4.5,6.7|
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
OCC=1C=C(C=NC1)Br
|
Name
|
copper (I) cyanide
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
165 °C
|
Type
|
CUSTOM
|
Details
|
after stirring for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 23° C.
|
Type
|
WAIT
|
Details
|
to set for 72 hours
|
Duration
|
72 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was then extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (silica gel, 2 inch column, 4:1 EtOAc:hexane as eluant)
|
Type
|
CUSTOM
|
Details
|
followed by crystallization from diethyl ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(C=NC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 40.4 mmol | |
AMOUNT: MASS | 5.42 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 357.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |